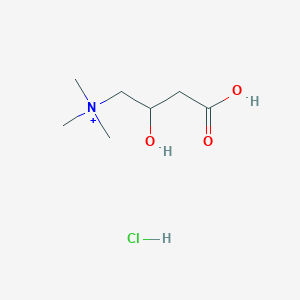
DL-肉碱盐酸盐
描述
恩妥明是一种天然存在的物质,在哺乳动物的能量代谢中起着至关重要的作用。它促进长链脂肪酸进入细胞线粒体,为氧化提供底物,并以三磷酸腺苷 (ATP) 的形式产生能量。 这种化合物对于长链脂肪酸跨线粒体内膜的转运以及酰基从亚细胞器和细胞向尿液的输出至关重要,以防止它们积累到有毒浓度 .
科学研究应用
恩妥明在科学研究中有着广泛的应用,包括:
化学: 用作研究脂肪酸代谢和能量产生的模型化合物。
生物学: 研究其在细胞能量代谢中的作用及其对各种生物过程的影响。
医学: 探讨其在心肌缺血、周围动脉疾病、肝脏、肾脏和免疫疾病、糖尿病和阿尔茨海默病等疾病中的潜在治疗应用.
工业: 用于生产旨在改善能量代谢和治疗代谢紊乱的补充剂和药物。
作用机制
恩妥明通过促进长链脂肪酸进入线粒体发挥作用,在线粒体中,它们进行β-氧化产生ATP。该过程涉及恩妥明与线粒体内膜中的特定转运蛋白和酶的相互作用。 分子靶标包括肉碱棕榈酰转移酶 I 和 II,它们在线粒体的脂肪酸转运和氧化中起着关键作用 .
类似化合物:
左旋肉碱: 恩妥明的立体异构体,在脂肪酸转运和代谢中具有类似的功能。
肉碱: 参与脂肪酸转运到线粒体的化合物的总称。
乙酰基-L-肉碱: 肉碱的衍生物,带有额外的乙酰基,因其潜在的认知益处而被使用。
独特性: 恩妥明在促进长链脂肪酸跨线粒体内膜的转运以及从细胞中输出酰基方面发挥着独特的作用。 这使得它在治疗代谢紊乱和与肉碱缺乏相关的疾病方面特别有价值 .
准备方法
合成路线和反应条件: 恩妥明的合成涉及多个步骤,包括中间体的制备和最终偶联反应。合成路线通常从制备前体分子开始,然后进行一系列化学反应,例如酯化、还原和偶联反应。反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保所需的产物收率和纯度。
工业生产方法: 恩妥明的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高收率并降低成本。该过程包括使用高效反应器、连续流动系统以及先进的纯化技术,例如色谱法和结晶法。在各个阶段实施质量控制措施,以确保最终产品符合要求的规格。
化学反应分析
反应类型: 恩妥明会发生多种化学反应,包括:
氧化: 恩妥明可以被氧化形成不同的氧化产物,这些产物通常因其生物活性而受到研究。
还原: 恩妥明的还原反应会导致形成具有独特性质的还原衍生物。
取代: 恩妥明可以发生取代反应,其中官能团被其他基团取代,导致形成新的化合物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、酸和碱等试剂来实现所需的取代。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。这些产物通常使用核磁共振 (NMR) 光谱、质谱和红外 (IR) 光谱等技术进行表征。
相似化合物的比较
Levocarnitine: A stereoisomer of Entomin with similar functions in fatty acid transport and metabolism.
Carnitine: A general term for compounds involved in the transport of fatty acids into mitochondria.
Acetyl-L-carnitine: A derivative of carnitine with additional acetyl groups, used for its potential cognitive benefits.
Uniqueness: Entomin is unique in its specific role in facilitating the transport of long-chain fatty acids across the mitochondrial membrane and its ability to export acyl groups from cells. This makes it particularly valuable in the treatment of metabolic disorders and conditions associated with carnitine deficiency .
属性
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
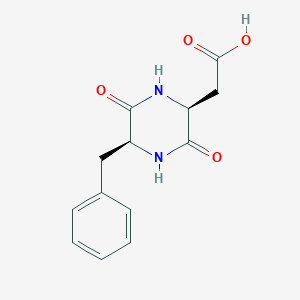



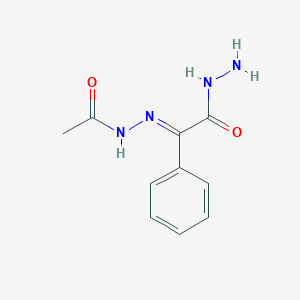
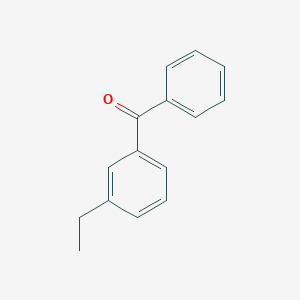
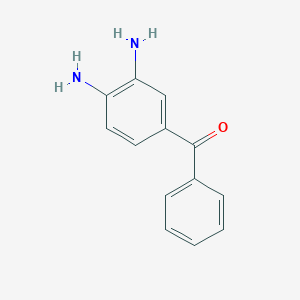
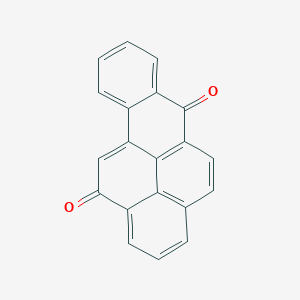
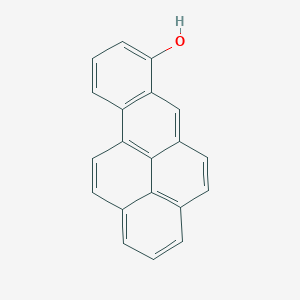




![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
